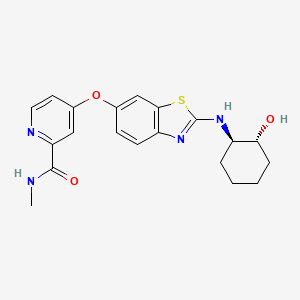

BLZ945

Vue d'ensemble

Description

BLZ-945, également connu sous le nom de 4-[(2-((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-6-yloxy]-N-méthylpicolinamide, est un inhibiteur puissant et sélectif du récepteur du facteur de stimulation des colonies 1 (CSF-1R). Ce récepteur est crucial pour la différenciation, la prolifération et la survie des macrophages et des ostéoclastes. BLZ-945 a montré un potentiel significatif dans le traitement des maladies associées à une activité macrophagique anormale, y compris divers cancers et troubles neurodégénératifs .

Applications De Recherche Scientifique

BLZ-945 has a wide range of scientific research applications:

Cancer Research: It has shown efficacy in reducing tumor-associated macrophages and promoting the infiltration of effector T cells into tumors, making it a promising candidate for cancer immunotherapy

Neurodegenerative Diseases: BLZ-945 is being investigated for its potential to modulate microglial activity in diseases like amyotrophic lateral sclerosis (ALS) and glioblastoma

Inflammatory Diseases: The compound’s ability to inhibit CSF-1R makes it a potential treatment for various inflammatory conditions.

Mécanisme D'action

Target of Action

BLZ945, also known as Sotuletinib, is a potent, selective, and brain-penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) . CSF-1R is a receptor tyrosine kinase that plays a crucial role in the differentiation, recruitment, and survival of tumor-associated macrophages (TAMs) .

Mode of Action

This compound selectively binds to CSF-1R expressed on TAMs, blocking the activity of CSF-1R and inhibiting CSF-1R-mediated signal transduction pathways . This action inhibits the activity and proliferation of TAMs and reprograms the immunosuppressive nature of existing TAMs .

Biochemical Pathways

The inhibition of CSF-1R by this compound affects several downstream signaling pathways. CSF-1R signaling regulates the function of TAMs, which are poor prognostic indicators in several cancers. In animal models, M-CSF/CSF-1 blockade may reduce TAM recruitment to the tumor microenvironment, inhibit tumor growth, and overcome resistance to PD-1 inhibitors .

Pharmacokinetics

In a Phase I/II clinical trial, patients with advanced/metastatic solid tumors received this compound orally in various doses and schedules . The half-life of this compound was reported to be between 15 and 24 hours, and exposure increases were less than dose-proportional after 600/700 mg .

Result of Action

The inhibition of CSF-1R by this compound leads to a decrease in TAM activity and a reprogramming of their immunosuppressive nature . This results in a modulation of the tumor immune microenvironment, potentially enhancing the infiltration of effector T cells into the tumor . In a clinical trial, a partial response was observed in one patient with HNSCC when this compound was used in combination with spartalizumab .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of symptomatic central nervous system (CNS) metastases or increasing doses of corticosteroids within the prior 2 weeks before start of study treatment can affect the efficacy of this compound .

Analyse Biochimique

Biochemical Properties

BLZ945 interacts with the CSF-1R, a receptor that plays a crucial role in the differentiation and survival of monocytes . By inhibiting CSF-1R, this compound can regulate the function of tumor-associated macrophages (TAMs), which are often associated with poor prognosis in several cancers .

Cellular Effects

This compound has been shown to reduce the recruitment of TAMs in animal models, thereby influencing the tumor microenvironment . It also promotes the infiltration of effector T cells into the tumor, which can have significant effects on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of CSF-1R kinase activity . This inhibition can lead to a reduction in TAM recruitment to the tumor microenvironment, inhibit tumor growth, and potentially overcome resistance to PD-1 inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a half-life of 15 to 24 hours . Its exposure increases were less than dose-proportional after 600/700 mg

Dosage Effects in Animal Models

In animal models, a single dose of this compound at 200 mg/kg was shown to maximally suppress CSF-1R phosphorylation by more than 50% for over 16 hours . This dosage was selected for further evaluation in mouse models of breast and prostate tumor-induced osteolysis .

Transport and Distribution

It is known that this compound is a brain-penetrant CSF-1R kinase inhibitor , suggesting that it can cross the blood-brain barrier and distribute within the brain tissue.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de BLZ-945 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. Les étapes clés incluent :

Formation du noyau benzo[d]thiazole : Ceci est généralement réalisé par une réaction de cyclisation impliquant une aniline substituée et un dérivé de la thiourée.

Introduction du groupe hydroxycyclohexyle : Cette étape implique la réduction sélective d'une cétone pour former le groupe hydroxyle désiré.

Couplage avec la picolinamide : La dernière étape implique le couplage du dérivé benzo[d]thiazole avec la picolinamide dans des conditions appropriées pour obtenir BLZ-945

Méthodes de production industrielle

La production industrielle de BLZ-945 suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela inclut l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

BLZ-945 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers métabolites, principalement par l'action des microsomes hépatiques.

Réduction : Les voies de réduction secondaires jouent également un rôle dans son métabolisme.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du noyau benzo[d]thiazole

Réactifs et conditions courants

Oxydation : Implique généralement l'utilisation d'agents oxydants comme les enzymes du cytochrome P450.

Réduction : Implique des agents réducteurs tels que les réductases dépendantes du NADPH.

Substitution : Nécessite des réactifs nucléophiles ou électrophile selon la réaction de substitution spécifique

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites oxydés et réduits, qui conservent une activité biologique significative .

Applications de la recherche scientifique

BLZ-945 a un large éventail d'applications de recherche scientifique :

Recherche sur le cancer : Il a démontré son efficacité pour réduire les macrophages associés à la tumeur et promouvoir l'infiltration des cellules T effectrices dans les tumeurs, ce qui en fait un candidat prometteur pour l'immunothérapie contre le cancer

Maladies neurodégénératives : BLZ-945 est étudié pour son potentiel à moduler l'activité microgliale dans des maladies comme la sclérose latérale amyotrophique (SLA) et le glioblastome

Maladies inflammatoires : La capacité du composé à inhiber le CSF-1R en fait un traitement potentiel pour diverses affections inflammatoires.

Mécanisme d'action

BLZ-945 exerce ses effets en inhibant sélectivement la kinase CSF-1R. Cette inhibition bloque les voies de signalisation impliquées dans la différenciation, la prolifération et la survie des macrophages. Le composé module également le microenvironnement tumoral en réduisant le recrutement des macrophages associés à la tumeur et en augmentant l'infiltration des cellules T effectrices .

Comparaison Avec Des Composés Similaires

Composés similaires

Sotuletinib : Un autre inhibiteur puissant et sélectif du CSF-1R avec une activité biologique similaire.

Pexidartinib : Un inhibiteur du CSF-1R utilisé dans le traitement du tumeur à cellules géantes ténosynoviales.

Unicité

BLZ-945 est unique en raison de sa forte sélectivité pour le CSF-1R et de sa capacité à pénétrer le cerveau, ce qui le rend particulièrement efficace dans le traitement des troubles du système nerveux central. De plus, son profil pharmacocinétique favorable et son activité antitumorale puissante le distinguent des autres inhibiteurs du CSF-1R .

Propriétés

IUPAC Name |

4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24)/t14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZBMFGQQWPHMJ-RHSMWYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953769-46-5 | |

| Record name | BLZ-945 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953769465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BLZ-945 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SOTULETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3V82OQ0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.